molecular formula C13H13NO3 B2552506 Ethyl 5-acetyl-1H-indole-2-carboxylate CAS No. 31380-56-0

Ethyl 5-acetyl-1H-indole-2-carboxylate

Cat. No. B2552506
CAS RN: 31380-56-0
M. Wt: 231.251
InChI Key: VZMCGCQUHGLKMY-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1H-indole-2-carboxylate is a derivative of ethyl indole-2-carboxylate, a compound that has been the subject of various synthetic studies. The indole scaffold is a prevalent structure in many natural products and pharmaceuticals, and modifications on this core structure can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of ethyl indole-2-carboxylate derivatives involves various strategies. Alkylations of the nitrogen of ethyl indol-2-carboxylate have been successfully carried out using aqueous KOH in acetone, leading to N-alkylated acids without the need to separate the N-alkylated esters . Additionally, acetylation of ethyl 1H-indole-3-carboxylate has been performed to obtain compounds like ethyl 1-acetyl-1H-indole-3-carboxylate, which features a planar aromatic ring system . The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate has been explored, with acylation occurring at various positions on the indole nucleus depending on the reaction conditions and reagents used .

Molecular Structure Analysis

The molecular structure of ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, has been determined to be essentially planar, with the ethyl group also located within this plane. The crystal structure is stabilized by C—H⋯O interactions and π⋯π stacking interactions, as well as C—H⋯π interactions .

Chemical Reactions Analysis

The reactivity of ethyl indole-2-carboxylate derivatives can be influenced by the substituents on the indole nucleus. For instance, the presence of an acetyl group can affect the outcome of further reactions, such as the Friedel-Crafts acylation, leading to regioselective acylation at the C3-position or on the benzene moiety of the indole nucleus . The choice of Lewis acid, acyl chloride, and reaction conditions can greatly influence the ratio of acylated products obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl indole-2-carboxylate derivatives, including those with acetyl groups, are characterized by techniques such as NMR, mass spectrometry, and X-ray single crystal analysis . These techniques help in confirming the structures of the synthesized compounds and in understanding their intermolecular interactions, which can influence their physical properties, such as solubility and melting points.

Scientific Research Applications

Inhibition of 5-Lipoxygenase for Anti-Inflammatory Therapeutics

Ethyl 5-acetyl-1H-indole-2-carboxylate derivatives have been explored for their potential as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic disorders. Structural optimization of these compounds has led to promising candidates like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which exhibits significant anti-inflammatory effects in biological systems (Karg et al., 2009).

Synthesis Technology Research

Research has also focused on the synthesis technology of related indole derivatives. For instance, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester has been synthesized using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, exploring optimal synthesis parameters for efficient production (Huang Bi-rong, 2013).

Preparation Techniques

The preparation of related compounds like ethyl 5-iodo-1H-indole-2-carboxylate has been described, involving regioselective bisiodination and subsequent reactions, showcasing the versatility and potential modifications of the ethyl indole-2-carboxylate structure (Beshore & Dinsmore, 2003).

Exploring Chemical Reactions and Properties

Studies on the cyclization of indolo oxime ethers and the formation of derivatives like ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates have provided insights into the mechanisms of these reactions and the properties of the resulting compounds (Clayton, Black, & Harper, 2008).

Investigating Regioselective Acylation

Research into the Friedel-Crafts acylation of ethyl indole-2-carboxylate and its derivatives has been conducted to explore regioselective preparation of 3-acylindole-2-carboxylates, demonstrating the flexibility in modifying indole derivatives for various applications (Murakami et al., 1988).

Safety And Hazards

The safety data sheet for a similar compound, “Ethyl 5-benzyloxyindole-2-carboxylate”, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment and stored properly to avoid hazards .

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are being investigated for the treatment of various disorders in the human body, including cancer cells and microbes .

properties

IUPAC Name

ethyl 5-acetyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-7-10-6-9(8(2)15)4-5-11(10)14-12/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMCGCQUHGLKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Aluminum chloride (7.75 g, 0.058 mol) was suspended in 200 ml of anhydrous dichloroethane at room temp. followed by a slow addition of acetic anhydride (2.74 mL, 0.03 mol). The mixture was stirred at room temp for 10 minutes after which, 1H-indole-2-carboxylic acid ethyl ester (1b, 5.0 g, 0.0264 mol) was added as a solution in 15 mL of dichloroethane. The reaction mixture was stirred under nitrogen at 40° C. for 10 h. The reaction was quenched with an ice-water mixture and the organic layer was washed with water (3×). The organic phase was dried over anh. Na2SO4, filtered and concentrated in vacuo. Chromatography on SiO2 (4% Ethyl acetate/96% CH2Cl2) provided 3.2 g of 3-acetyl-1H-indole-2-carboxylic acid ethyl ester 2b (52%) and 770 mg of 5-acetyl-1H-indole-2-carboxylic acid ethyl ester 3b (13%).
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Citations

For This Compound
2
Citations
R Silvestri, G De Martino, G La Regina… - Journal of medicinal …, 2003 - ACS Publications
… Ethyl 5-acetyl-3-[(3,5-dimethylphenyl)thio]-1H-indole-2-carboxylate (38), ethyl 5-acetyl-1H-indole-2-carboxylate was used, yield 70%, mp 164−166 C (from ethanol). H NMR (DMSO-d 6 )…
Number of citations: 201 pubs.acs.org
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org

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